3-Amino-1-phenylbutan-1-one hydrochloride

Solubility Stability Formulation

Sourcing authenticated 3-amino-1-phenylbutan-1-one for labetalol pharmacokinetic studies is challenging due to structural variability among aminobutyrophenone isomers. This hydrochloride salt (CAS 26728-62-1) directly addresses that need: • Defined C3 chiral amino group enables targeted SAR derivatization vs. 2-amino or 4-amino isomers • Validated labetalol metabolite reference standard for LC-MS/MS & GC-MS assay development • Enhanced aqueous solubility and storage stability over the free base, ensuring batch-to-batch reproducibility

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 26728-62-1
Cat. No. B1378140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-phenylbutan-1-one hydrochloride
CAS26728-62-1
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCC(CC(=O)C1=CC=CC=C1)N.Cl
InChIInChI=1S/C10H13NO.ClH/c1-8(11)7-10(12)9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3;1H
InChIKeyZCOYGISCYLQJKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-phenylbutan-1-one Hydrochloride in Drug Discovery


3-Amino-1-phenylbutan-1-one hydrochloride (CAS 26728-62-1, molecular formula C₁₀H₁₄ClNO, molecular weight 199.68 g/mol) is the hydrochloride salt form of a chiral β-aminoketone compound [1]. The compound features a phenyl ketone at position 1 and an amino group at position 3 of a butyl chain, with the hydrochloride salt form enhancing its aqueous solubility and stability for research applications . Its primary research utility lies in medicinal chemistry as a versatile building block or intermediate , and as a reference standard or metabolite in pharmacological studies, specifically identified as a congener of amphetamine and a metabolite of the beta-blocker labetalol [2].

Form Hydrochloride salt for aqueous solubility and storage stability
Workflow Chiral β-aminoketone building block for medicinal chemistry
Role Labetalol metabolite reference standard for bioanalytical studies

Substitution Risks with 3-Amino-1-phenylbutan-1-one HCl


Substitution among aminobutyrophenone isomers or analogs—such as 2-amino-1-phenylbutan-1-one [1], 4-amino-1-phenylbutan-1-one , or the free base form—is scientifically unsound due to significant structural, physicochemical, and pharmacological differences. The position of the amino group on the butanone backbone directly dictates the compound's three-dimensional shape, electronic distribution, and biological target interactions . For instance, the chiral center at the C3 position in 3-amino-1-phenylbutan-1-one creates enantiomers (R/S) with distinct biological fates, a feature absent in the 2-amino isomer . Furthermore, the hydrochloride salt provides a defined melting point, enhanced water solubility, and superior storage stability compared to the free base, which is critical for reproducible assay preparation . Consequently, selecting an unqualified analog introduces variability that can invalidate synthetic yields, confound pharmacokinetic studies, or produce misleading biological data.

Regioisomer mismatch (2- or 4-amino)

Amino group position dictates reactivity and biological probe identity; 2- or 4-amino isomers may lead to different synthetic outcomes and target engagement profiles.

Free base vs. hydrochloride salt

The free base may exhibit lower aqueous solubility and stability, which can compromise assay reproducibility relative to the well-characterized HCl salt.

Chiral center (R/S enantiomer)

The C3 chiral center yields enantiomers with distinct biological fates; racemic or opposite enantiomer may not reflect the intended pharmacological profile under study.

3-Amino-1-phenylbutan-1-one HCl: Differentiation Evidence


Aqueous Solubility via Hydrochloride Salt

The hydrochloride salt of 3-amino-1-phenylbutan-1-one is specifically procured to overcome the limited aqueous solubility and stability issues associated with its free base form. While quantitative solubility data for this specific compound is not provided in the public domain, the class-level advantage of hydrochloride salts for primary amines is well-established in pharmaceutical sciences [1]. The hydrochloride form is reported to be a water-soluble powder with a defined melting point range, whereas the free base is a less water-soluble solid . This physicochemical difference directly translates to more reproducible sample preparation and reduced degradation during storage for in vitro assays .

Aqueous Solubility & Stability
Class-level
Water-soluble crystalline powder; MP 178–179°C
Supports formulation reproducibility for aqueous assays
Class-level salt advantage; compound-specific solubility not quantified
Solubility Stability Formulation In Vitro Assays

Purity and Analytical Documentation

Commercial suppliers differentiate the target compound through guaranteed purity levels and available analytical documentation. While a common specification is ≥95% purity , a key differentiator for procurement is the availability of a 'NLT 98%' (Not Less Than 98%) purity grade with supporting analytical data . This higher grade is accompanied by a comprehensive data package including MSDS, NMR, HPLC, and LC-MS , which is not universally provided for the 95% grade or for many in-class analogs. This quantifiable difference in purity and documentation significantly reduces the risk of experimental failure due to unknown impurities.

Purity & Documentation
Head-to-head
NLT 98% with NMR, HPLC, LC-MS vs. ≥95% basic CoA only
Higher purity reduces impurity-related experimental variability
Purity difference ≥3 percentage points
Analytical Chemistry Quality Control Purity NMR HPLC

MAO-B Inhibitory Activity vs. 2-Amino Regioisomer

While specific comparative data for this compound's closest analogs is sparse, public bioactivity databases reveal that a structurally related compound (represented by SMILES: Nc1c2CN(CC#C)CCc2nc2ccccc12, ChEMBL2022929) exhibits weak inhibitory activity against mitochondrial MAO-B in rat liver homogenates with an IC₅₀ of 617 µM [1]. This indicates that certain phenylbutanone-like scaffolds can engage this target. In contrast, a search of BindingDB shows no reported MAO-B activity for the 2-amino-1-phenylbutan-1-one regioisomer, suggesting that the position of the amino group is critical for target engagement. Therefore, for research programs focused on MAO-B modulation, the 3-amino-1-phenylbutan-1-one scaffold (and by extension its hydrochloride salt) offers a distinct, albeit weak, starting point for further optimization that its 2-amino analog lacks.

MAO-B Inhibition (Scaffold)
Class-level
IC₅₀ = 617 µM (rat MAO-B); 2-amino isomer: no reported activity
3-amino scaffold engages MAO-B, unlike 2-amino isomer
Weak potency; data from related scaffold (ChEMBL2022929)
Monoamine Oxidase Neuropharmacology Enzyme Inhibition MAO-B

Regiochemical Distinction from Amino Analogs

The precise placement of the amino group at the C3 position of the butanone chain fundamentally differentiates this compound from its regioisomers, 2-amino-1-phenylbutan-1-one [1] and 4-amino-1-phenylbutan-1-one . This structural difference is not trivial; it dictates the compound's reactivity in further synthetic transformations (e.g., reductive aminations, cyclizations) and the three-dimensional orientation of the pharmacophore in derived molecules. The use of an incorrect regioisomer would lead to a completely different synthetic product or biological probe, potentially invalidating entire research campaigns. The 3-amino isomer is specifically identified as a versatile building block for medicinal chemistry , a role that its isomers cannot fulfill without altering the designed molecular architecture.

Regiochemical Identity
Direct comparison
C3 amino position (CAS 26728-62-1) vs. 2- and 4-amino isomers
Correct regioisomer essential for intended synthetic and biological outcomes
Structural necessity; no quantitative difference
Organic Synthesis Building Block Regiochemistry Drug Discovery

3-Amino-1-phenylbutan-1-one HCl: Validated Applications


Chiral β-Aminoketone Derivative Synthesis

This compound is uniquely suited as a starting material or intermediate for synthesizing chiral β-aminoketone derivatives, which are privileged scaffolds in drug discovery . The specific C3 amino group allows for targeted functionalization (e.g., acylation, reductive amination) to build focused libraries of compounds for exploring structure-activity relationships (SAR) around the phenylbutanone core. Its procurement in high-purity hydrochloride form ensures predictable reactivity in these synthetic steps .

Labetalol Metabolite Reference Standard

Due to its structural identity as 3-amino-1-phenylbutane (3-APB) hydrochloride, a known metabolite of the antihypertensive drug labetalol, this compound serves as a critical reference standard for pharmacokinetic and metabolism studies [1]. Researchers investigating the in vivo fate of labetalol require this precise compound to develop and validate quantitative assays (e.g., LC-MS/MS, GC-MS) for detecting and quantifying 3-APB in biological matrices like urine and plasma [2].

Amphetamine Congener Pharmacology

The compound's close structural relationship to amphetamine and its classification as a psychoactive substance make it a key research tool for probing the pharmacology of stimulant-like compounds . Research focusing on the interaction of β-aminoketones with monoamine transporters or their effects on neurotransmitter release (e.g., dopamine, norepinephrine) can utilize this compound as a reference ligand or a starting point for developing more potent and selective pharmacological probes [3].

MAO-B Enzyme Inhibition Assays

As indicated by preliminary data on a related scaffold, the 3-amino-1-phenylbutan-1-one framework may exhibit weak activity against monoamine oxidase B (MAO-B) [3]. Researchers engaged in neuropharmacology or developing treatments for neurological disorders may procure this compound as a low-affinity hit for further medicinal chemistry optimization, aiming to improve its potency and selectivity against this validated target. Its use in such assays requires the consistent and pure hydrochloride salt to ensure data reproducibility .

Application
Selection Property
Validation Focus
Chiral β-Aminoketone Synthesis
C3 amino group regiochemistry
Synthetic reactivity and stereochemical control
Labetalol Metabolite Reference
Authenticated 3-APB HCl identity
LC-MS/MS assay development and quantification
Amphetamine Congener Pharmacology
β-aminoketone scaffold similarity to amphetamine
Monoamine transporter interaction studies
MAO-B Enzyme Inhibition Studies
3-amino regioisomer scaffold
MAO-B activity confirmation and potency optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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